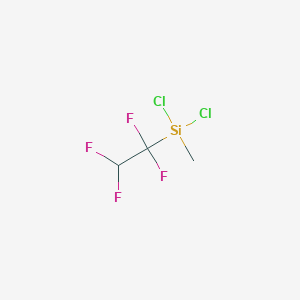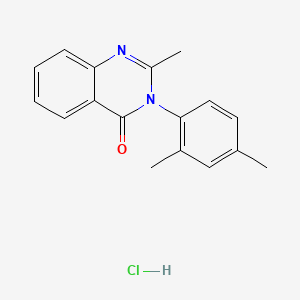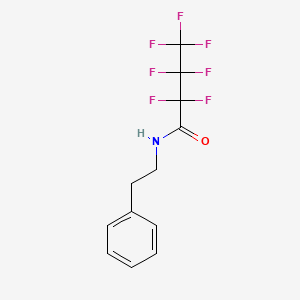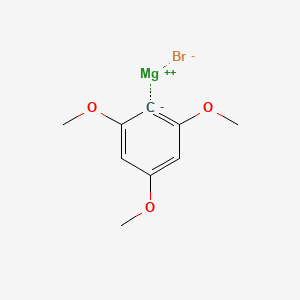
magnesium;1,3,5-trimethoxybenzene-6-ide;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1,3,5-trimethoxybenzene-6-ide;bromide is a complex organometallic compound that combines magnesium with 1,3,5-trimethoxybenzene and bromide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,3,5-trimethoxybenzene-6-ide;bromide typically involves the reaction of 1,3,5-trimethoxybenzene with magnesium in the presence of a bromide source. One common method is the Grignard reaction, where 1,3,5-trimethoxybenzene is reacted with magnesium turnings in an anhydrous ether solvent, followed by the addition of a bromide source such as bromine or hydrogen bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a reactor equipped with a cooling system to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1,3,5-trimethoxybenzene-6-ide;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions can be carried out using reagents like sodium chloride or sodium iodide in polar solvents.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Corresponding halide-substituted products
Applications De Recherche Scientifique
Magnesium;1,3,5-trimethoxybenzene-6-ide;bromide has several scientific research applications:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds.
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form stable complexes with various ligands.
Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of magnesium;1,3,5-trimethoxybenzene-6-ide;bromide involves the formation of a reactive intermediate that can participate in various chemical reactions. The magnesium atom acts as a Lewis acid, coordinating with the oxygen atoms of the trimethoxybenzene, thereby activating the compound for nucleophilic attack. This coordination facilitates the transfer of the bromide ion, leading to the formation of the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trimethoxybenzene: A precursor in the synthesis of the compound.
Magnesium Bromide: A simpler magnesium-bromide complex without the trimethoxybenzene ligand.
Grignard Reagents: General class of organomagnesium compounds used in similar synthetic applications.
Uniqueness
Magnesium;1,3,5-trimethoxybenzene-6-ide;bromide is unique due to the presence of the trimethoxybenzene ligand, which imparts specific electronic properties and reactivity patterns not observed in simpler magnesium-bromide complexes. This uniqueness makes it valuable in specialized synthetic applications and research .
Propriétés
IUPAC Name |
magnesium;1,3,5-trimethoxybenzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O3.BrH.Mg/c1-10-7-4-8(11-2)6-9(5-7)12-3;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZLFVPYOHUNAU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=[C-]C(=C1)OC)OC.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMgO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
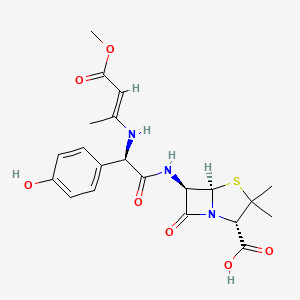
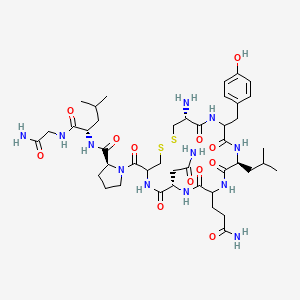
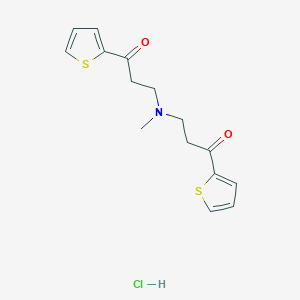
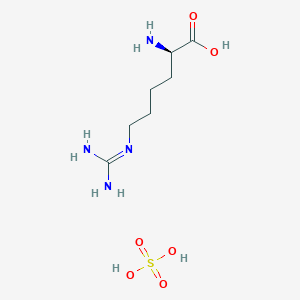

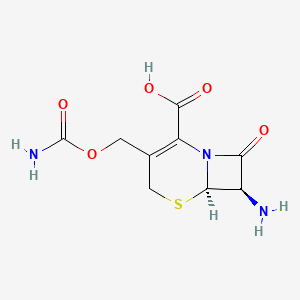
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
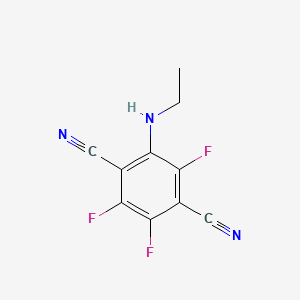
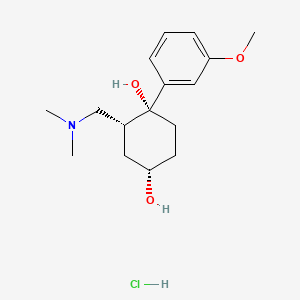
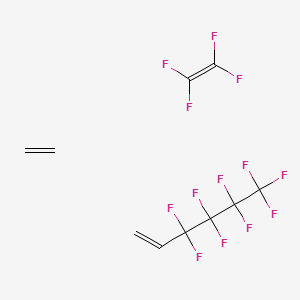
![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
